molecular formula C9H9F3N2O2S B8030792 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine

3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B8030792
M. Wt: 266.24 g/mol
InChI Key: DMXKFPJLLBPMTI-UHFFFAOYSA-N
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Description

3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of nitro-substituted pyridines. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Thioether Formation: Substitution reaction to introduce the propan-2-ylsulfanyl group.

    Trifluoromethylation: Addition of the trifluoromethyl group.

Each step requires specific reagents and conditions, such as nitrating agents (e.g., nitric acid), sulfur-containing compounds (e.g., thiols), and trifluoromethylating agents (e.g., trifluoromethyl iodide).

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development due to its unique functional groups.

    Industry: Use in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro, sulfanyl, and trifluoromethyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-5-(trifluoromethyl)pyridine: Lacks the sulfanyl group.

    2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the nitro group.

    3-Nitro-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine: Has a methyl instead of propan-2-yl group.

Uniqueness

3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the nitro, sulfanyl, and trifluoromethyl groups can influence its reactivity, stability, and interactions with other molecules.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

3-nitro-2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2S/c1-5(2)17-8-7(14(15)16)3-6(4-13-8)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXKFPJLLBPMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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